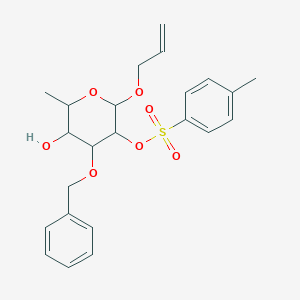
(2R)-3-methoxybutan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-3-methoxybutan-2-amine is an organic compound with the molecular formula C5H13NO It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-methoxybutan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as ®-3-methoxybutan-2-ol.
Amination: The hydroxyl group of the precursor is converted to an amine group through a series of reactions. This can involve the use of reagents like ammonia or amine derivatives under controlled conditions.
Purification: The final product is purified using techniques such as distillation or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-3-methoxybutan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or other derivatives.
Reduction: The compound can be reduced to form simpler amines or other reduced products.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents or nucleophiles can be employed to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or nitroso compounds, while reduction can produce simpler amines.
Applications De Recherche Scientifique
(2R)-3-methoxybutan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It finds applications in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism by which (2R)-3-methoxybutan-2-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s chiral nature can influence its binding affinity and specificity, leading to distinct biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-3-methoxybutan-2-amine: The enantiomer of (2R)-3-methoxybutan-2-amine, with similar but distinct properties.
3-methoxybutan-2-ol: A related compound with a hydroxyl group instead of an amine group.
2-methoxybutane: A simpler ether with a similar carbon backbone.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in different biological activities and chemical reactivity compared to its enantiomer and other related compounds. This uniqueness makes it valuable in research and industrial applications where stereochemistry plays a crucial role.
Propriétés
Formule moléculaire |
C5H13NO |
|---|---|
Poids moléculaire |
103.16 g/mol |
Nom IUPAC |
(2R)-3-methoxybutan-2-amine |
InChI |
InChI=1S/C5H13NO/c1-4(6)5(2)7-3/h4-5H,6H2,1-3H3/t4-,5?/m1/s1 |
Clé InChI |
ZAZPNEAXPOUSEQ-CNZKWPKMSA-N |
SMILES isomérique |
C[C@H](C(C)OC)N |
SMILES canonique |
CC(C(C)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


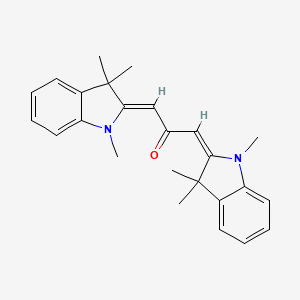



![N-(2-methoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B12280765.png)
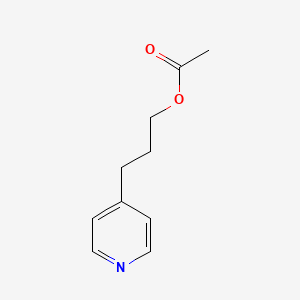
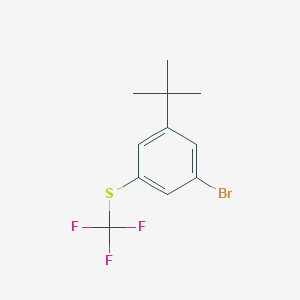
![3-({6-Phenyl-2-azaspiro[3.3]heptan-2-yl}methyl)benzonitrile](/img/structure/B12280795.png)
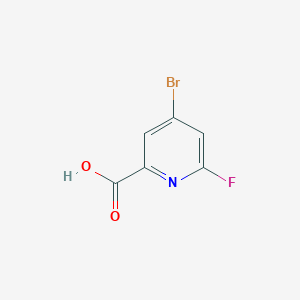

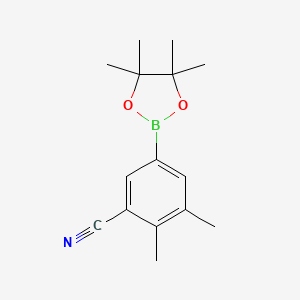
![(2-{[(1H-Indazol-6-yl)methyl]amino}phenyl)(1H-indol-3-yl)methanone](/img/structure/B12280818.png)

